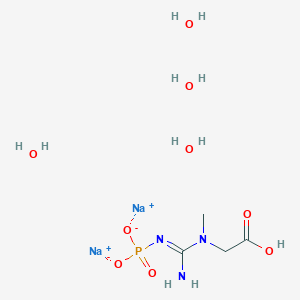

Sodium creatine phosphate dibasic tetrahydrate

Description

Properties

IUPAC Name |

disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWYWJSJJDCZRQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N3Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the role of sodium creatine phosphate in muscle energetics

An In-depth Technical Guide to the Role of Phosphocreatine in Muscle Energetics

Abstract

In tissues characterized by high and fluctuating energy demands, such as skeletal and cardiac muscle, the maintenance of adenosine triphosphate (ATP) homeostasis is paramount for cellular function and survival. The phosphocreatine (PCr) system, comprising creatine, phosphocreatine, and the enzyme creatine kinase (CK), represents the most immediate and rapidly mobilizable reserve of high-energy phosphates. This guide provides a comprehensive, in-depth analysis of the multifaceted role of phosphocreatine in muscle bioenergetics. We will deconstruct its function not merely as a static energy reservoir but as a dynamic temporal and spatial energy buffer, facilitated by the elegant creatine kinase shuttle mechanism. This document will explore the biochemical kinetics, the system's critical role in the context of muscle contraction and fatigue, and its implications in various myopathies. Furthermore, we will provide detailed, field-proven methodologies for the quantitative analysis of the phosphocreatine system, including in vivo 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS) and in vitro enzymatic assays, to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary for their work in this domain.

The High-Energy Phosphate System: An Introduction

Cellular processes are powered by the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi). In skeletal muscle, the demand for ATP can increase by over 100-fold almost instantaneously at the onset of intense exercise.[1] The intracellular ATP stores, however, are remarkably small, sufficient to fuel only a few seconds of maximal contraction.[2][3] This disparity necessitates robust and rapid ATP regeneration systems. While glycolysis and mitochondrial oxidative phosphorylation are the primary ATP producers, their activation is not immediate. The phosphocreatine system serves as the crucial metabolic bridge, ensuring a constant supply of ATP during this lag phase and periods of peak energy expenditure.[1][4]

The Core Reaction: The Creatine Kinase Equilibrium

The cornerstone of this system is the reversible reaction catalyzed by creatine kinase (CK) (EC 2.7.3.2).[5]

PCr + ADP + H⁺ ↔ Cr + ATP

This near-equilibrium reaction is central to energy homeostasis in muscle.[1] During intense activity, as ATP is hydrolyzed, the accumulating ADP shifts the equilibrium to the right, driving the rapid re-synthesis of ATP from PCr. Conversely, during periods of rest and recovery, ATP generated by oxidative phosphorylation drives the reaction to the left, replenishing the PCr stores.[1][6] This buffering capacity is so efficient that despite massive increases in ATP turnover, the overall concentration of ATP in the muscle cell remains relatively stable, declining by only about 20-30% even during exhaustive exercise.[2]

The Dual Functionality of the Phosphocreatine System

The role of PCr extends beyond simple energy storage. It functions as both a temporal and a spatial energy buffer, a concept critical for understanding its physiological significance.[1][4][7]

Temporal Energy Buffering

The most well-understood role of the PCr system is as a temporal buffer.[4][8] It provides an immediate source of phosphate groups for ATP regeneration during the first 5 to 10 seconds of maximal muscular effort, a period before the metabolic pathways of glycolysis and oxidative phosphorylation can fully activate.[6][9] The depletion of PCr is one of the direct metabolic consequences of high-intensity exercise and is closely linked to the onset of muscle fatigue.[2][10]

Spatial Energy Buffering: The Creatine Kinase Shuttle

The spatial buffering function, often termed the "PCr shuttle" or "circuit," is a more sophisticated mechanism for intracellular energy transport.[5][11][12] Diffusion of adenine nucleotides (ATP and ADP) within the large and structurally complex muscle cell is limited.[13] The PCr shuttle overcomes this limitation by using the smaller and more rapidly diffusing creatine and phosphocreatine molecules to transport high-energy phosphate from the sites of production (mitochondria) to the sites of utilization (myofibrils, sarcoplasmic reticulum Ca²⁺-ATPase, and sarcolemmal Na⁺/K⁺-ATPase).[5][7][13]

This shuttle is made possible by the strategic subcellular localization of different CK isoenzymes:[4][5][14]

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine nucleotide translocase (ANT).[12] It utilizes newly synthesized mitochondrial ATP to phosphorylate creatine, producing PCr. The resulting ADP is immediately re-imported into the mitochondrial matrix, tightly coupling ATP production to its transport out of the mitochondria.[5][12]

-

Cytosolic Creatine Kinase (MM-CK): This isoform is predominantly found in the cytosol, specifically associated with the myofibrillar M-band and the sarcoplasmic reticulum.[4][5] Here, it catalyzes the reverse reaction, using PCr to regenerate ATP locally at the precise sites of high consumption.[5]

The coordinated action of these isoenzymes creates an efficient circuit that ensures high-energy phosphate is delivered where it is needed most, maintaining high local ATP/ADP ratios essential for optimal enzymatic function.[5][15]

Caption: The Creatine Kinase shuttle in muscle energy metabolism.

Phosphocreatine Dynamics and Muscle Fatigue

Muscle fatigue, defined as a reversible decline in force-generating capacity, is a complex phenomenon with multiple contributing factors. The depletion of PCr stores is a primary metabolic event directly correlated with the onset of fatigue during high-intensity exercise.[10][16] The causal link is multifactorial:

-

Reduced ATP Buffering Capacity: As PCr levels fall, the cell's ability to rapidly regenerate ATP at sites of consumption diminishes, leading to a potential rise in ADP and a fall in the free energy of ATP hydrolysis, which can directly impair the function of contractile proteins and ion pumps.[2][17]

-

Accumulation of Byproducts: The breakdown of PCr (and ATP) leads to the accumulation of inorganic phosphate (Pi) and hydrogen ions (H⁺).[18] Elevated Pi has been shown to directly inhibit myofibrillar force production and reduce Ca²⁺ sensitivity of the contractile apparatus. Furthermore, Pi can enter the sarcoplasmic reticulum and precipitate with Ca²⁺, impairing Ca²⁺ release and contributing to fatigue.[18]

The rate of PCr resynthesis following exercise is an aerobic process that is highly dependent on mitochondrial function.[10] Consequently, measuring the kinetics of PCr recovery provides a powerful, non-invasive assessment of muscle oxidative capacity.[19]

Quantitative Analysis of High-Energy Phosphates

Accurate quantification of PCr and other metabolites is essential for research into muscle energetics and the development of therapeutics targeting muscle function.

Table 1: Representative Concentrations of High-Energy Phosphates in Resting Human and Rat Skeletal Muscle

| Metabolite | Human Muscle (mmol/kg wet wt) | Rat Fast-Twitch (Type 2a/2b) (mM)[20] | Rat Slow-Twitch (Type 1/2x) (mM)[20] |

| Phosphocreatine (PCr) | 16 - 25 | ~32 | ~16 |

| ATP | 5 - 8 | ~8 | ~5 |

| Inorganic Phosphate (Pi) | 2 - 5 | ~0.8 | ~6 |

| Creatine (Cr) | 10 - 15 | ~7 | ~7 |

| ADP (free) | < 0.05 | ~0.008 | ~0.011 |

Note: Values for human muscle are approximate and can vary based on fiber type composition, training status, and nutritional state. Data from rat muscle illustrates the significant fiber-type-specific differences in metabolite concentrations.

Methodologies for Investigation

In Vivo Analysis: 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS)

31P-MRS is the gold-standard non-invasive technique for measuring the relative concentrations of PCr, ATP, and Pi, as well as intracellular pH, in intact, living muscle.[21][22] The kinetics of PCr recovery after exercise, measured via time-resolved 31P-MRS, is a robust index of mitochondrial oxidative capacity.[19]

-

Subject Preparation: The subject is positioned within the bore of the MR scanner such that the muscle group of interest (e.g., quadriceps, tibialis anterior) is centered over a 31P surface coil. The limb is immobilized to prevent movement artifacts.

-

System Calibration: Shimming is performed on the proton signal to optimize magnetic field homogeneity over the volume of interest. The radiofrequency (RF) pulse power is calibrated to achieve the desired flip angle.

-

Resting Spectrum Acquisition: A baseline, fully relaxed 31P spectrum is acquired at rest. This provides the pre-exercise concentrations of PCr, ATP (typically the β-phosphate peak is used for quantification), and Pi.

-

Exercise Protocol: The subject performs a standardized bout of exercise (e.g., knee extensions, plantar flexion) against a calibrated resistance in situ within the MR scanner until a target level of PCr depletion (typically 50-70%) is achieved. The final spectrum at the end of exercise is recorded.

-

Recovery Data Acquisition: Immediately upon cessation of exercise, time-resolved 31P spectra are acquired continuously (e.g., every 6-10 seconds) for a period of 5-10 minutes to monitor the resynthesis of PCr.

-

Data Processing and Analysis:

-

Spectra are processed using Fourier transformation, phasing, and baseline correction.

-

The peak area of PCr in each spectrum during recovery is quantified.

-

The PCr recovery data are fit to a mono-exponential function: PCr(t) = PCr_end + (PCr_rest - PCr_end) * (1 - e^(-t/τ)) , where τ (tau) is the time constant of PCr recovery.

-

The initial rate of PCr recovery (V_PCr) can be calculated, which reflects the maximal rate of mitochondrial ATP synthesis.

-

Caption: Workflow for validating PCr recovery as a biomarker of mitochondrial function.

In Vitro Analysis: Coupled Enzymatic Assay for Creatine Kinase Activity

The total activity of CK in tissue homogenates or cell lysates can be determined using a spectrophotometric enzyme-coupled assay.[23][24] The most common method measures the "reverse" (ATP-generating) reaction.

Reaction Principle:

-

CK Reaction: PCr + ADP → Cr + ATP

-

Hexokinase (HK): ATP + Glucose → ADP + Glucose-6-Phosphate (G6P)

-

G6P Dehydrogenase (G6PDH): G6P + NADP⁺ → 6-Phosphogluconate + NADPH + H⁺

The rate of NADPH production is measured by the increase in absorbance at 340 nm, which is directly proportional to the CK activity in the sample.[24]

-

Sample Preparation: Muscle tissue is flash-frozen in liquid nitrogen, pulverized, and homogenized in an appropriate ice-cold lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors). The homogenate is centrifuged, and the supernatant (cytosolic fraction) is collected.

-

Reagent Preparation: A master mix is prepared containing assay buffer (e.g., pH 7.4), phosphocreatine, ADP, glucose, NADP⁺, hexokinase, and G6P-dehydrogenase.

-

Assay Execution:

-

Pipette the master mix into the wells of a 96-well UV-transparent plate.

-

Add a small volume of the sample supernatant to each well to initiate the reaction.

-

Place the plate in a spectrophotometer capable of kinetic measurements at 340 nm and 37°C.

-

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Calculation:

-

Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate CK activity using the Beer-Lambert law: Activity (U/L) = (ΔAbs/min * Total Volume * 10^6) / (ε * Sample Volume * Path Length) Where ε is the molar extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Clinical and Pharmacological Significance

Alterations in the phosphocreatine system are implicated in numerous pathological conditions.

-

Muscular Dystrophies: Many forms of muscular dystrophy are associated with compromised energy metabolism. Oral creatine supplementation has been shown in some clinical trials to modestly increase muscle strength and performance in these patients, likely by increasing the intramuscular PCr pool.[16][25]

-

Heart Failure: In the failing heart, the [PCr]/[ATP] ratio is significantly reduced and is a powerful independent predictor of mortality. This reflects a state of cardiac energy starvation.

-

Neurodegenerative Diseases: Given the high energy demands of the brain, dysfunction in the PCr/CK system is also being investigated in diseases like Huntington's and Parkinson's disease.[25]

The measurement of serum CK levels is a widely used clinical biomarker for muscle damage (rhabdomyolysis), myocardial infarction, and myositis.[5][24][26]

Conclusion and Future Directions

The phosphocreatine system is a sophisticated and indispensable component of muscle energetics. Its dual roles as a temporal and spatial energy buffer, orchestrated by the creatine kinase isoenzyme shuttle, are fundamental to sustaining muscle function during periods of intense metabolic stress. The dynamics of PCr depletion and resynthesis are not only central to the physiology of exercise and fatigue but also serve as powerful diagnostic and prognostic indicators in a range of clinical myopathies. Future research will continue to unravel the complex regulation of this system and explore the therapeutic potential of interventions aimed at augmenting the phosphocreatine pool to combat muscle disease and enhance physical performance.

References

-

Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC. (n.d.). PubMed Central. [Link]

-

Phosphocreatine - Wikipedia. (n.d.). [Link]

-

Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. (2014). ResearchGate. [Link]

-

Creatine kinase - Wikipedia. (n.d.). [Link]

-

Relationship: Fatigue and Phosphocreatine. (n.d.). Caring Sunshine. [Link]

-

31P NMR quantitation of phosphorus metabolites in rat heart and skeletal muscle in vivo. (n.d.). [Link]

-

Main functions of the creatine-phosphocreatine (Cr-PCr) system in a... (n.d.). ResearchGate. [Link]

-

Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. (n.d.). SciELO. [Link]

-

Regulation of creatine kinase induction in differentiating mouse myoblasts - PMC. (n.d.). National Institutes of Health. [Link]

-

31P‐MRS‐Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A Systematic Review and Meta‐Analysis. (2022). [Link]

-

Role of phosphate and calcium stores in muscle fatigue - PMC. (n.d.). PubMed Central. [Link]

-

Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. (2014). PubMed. [Link]

-

In vivo (31)P-NMR diffusion spectroscopy of ATP and phosphocreatine in rat skeletal muscle. (2000). PubMed. [Link]

-

Phosphocreatine (PCr) and System: Energizing Muscles with Creatine's P. (n.d.). Drink Harlo. [Link]

-

Phosphocreatine as an energy source for actin cytoskeletal rearrangements during myoblast fusion. (2016). National Institutes of Health. [Link]

-

Metabolic Factors In Fatigue. (n.d.). Gatorade Sports Science Institute. [Link]

-

Introduction Creatine phosphate (CP). (n.d.). eScholarship. [Link]

-

Regulation of skeletal muscle creatine kinase from a hibernating mammal. (2007). PubMed. [Link]

-

Human in vivo phosphate metabolite imaging with 31P NMR. (1988). PubMed. [Link]

-

In vivo (31)P-NMR diffusion spectroscopy of ATP and phosphocreatine in rat skeletal muscle - PMC. (n.d.). National Institutes of Health. [Link]

-

Creatine - Wikipedia. (n.d.). [Link]

-

Creatine kinase. (n.d.). eClinpath. [Link]

-

Creatine Kinase Activity Assay. (2023). RayBiotech. [Link]

-

The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC. (n.d.). [Link]

-

Creatine Kinase Activity Colorimetric Assay Kit (#BN00990). (n.d.). [Link]

-

Creatine phosphate shuttle - Wikipedia. (n.d.). [Link]

-

EnzyChrom™ Creatine Kinase Assay Kit. (n.d.). BioAssay Systems. [Link]

-

CREATINE KINASE: STRUCTURE AND FUNCTION. (n.d.). Redalyc. [Link]

-

Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle. (2016). National Institutes of Health. [Link]

-

Mammalian Skeletal Muscle Fibers Distinguished by Contents of Phosphocreatine, ATP, and Pi. (1995). PubMed. [Link]

-

Biochemical Pathways of Creatine and Creatine Phosphate. (2002). TRACE: Tennessee Research and Creative Exchange. [Link]

-

Phosphorylation: Creatine's Contribution to ATP Regeneration in Muscle Cells. (n.d.). Drink Harlo. [Link]

-

Creatine for treating muscle disorders. (2013). ResearchGate. [Link]

-

Regulation of creatine kinase during steady-state isometric twitch contraction in rat skeletal muscle. (1985). Semantic Scholar. [Link]

-

Showing metabocard for Phosphocreatine (HMDB0001511). (n.d.). Human Metabolome Database. [Link]

-

A Study of Creatine Metabolism in Diseases Causing Muscle Wasting - PMC. (n.d.). National Institutes of Health. [Link]

-

Creatine Phosphate: Energy & Exercise Role. (2024). StudySmarter. [Link]

-

High-energy phosphate transfer in human muscle: Diffusion of phosphocreatine. (2011). [Link]

-

How does muscle tissue store energy as phosphocreatine (ATP)? (2023). Quora. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Factors In Fatigue - Gatorade Sports Science Institute [gssiweb.org]

- 3. quora.com [quora.com]

- 4. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Creatine kinase - Wikipedia [en.wikipedia.org]

- 6. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

- 14. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. caringsunshine.com [caringsunshine.com]

- 17. trace.tennessee.edu [trace.tennessee.edu]

- 18. Role of phosphate and calcium stores in muscle fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fisiologiadelejercicio.com [fisiologiadelejercicio.com]

- 20. Mammalian skeletal muscle fibers distinguished by contents of phosphocreatine, ATP, and Pi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Human in vivo phosphate metabolite imaging with 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eclinpath.com [eclinpath.com]

- 24. raybiotech.com [raybiotech.com]

- 25. researchgate.net [researchgate.net]

- 26. bioassaysys.com [bioassaysys.com]

Phosphocreatine as a High-Energy Phosphate Donor: A Technical Guide to the Core of Cellular Bioenergetics

Abstract

In the intricate landscape of cellular energy metabolism, the phosphocreatine (PCr) system stands out as a critical regulator of cellular adenosine triphosphate (ATP) homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain. This technical guide provides a comprehensive examination of the multifaceted roles of phosphocreatine in cellular bioenergetics. It delves into the fundamental principles of the creatine kinase/phosphocreatine (CK/PCr) shuttle, its function as both a temporal and spatial energy buffer, and the kinetic properties of the key enzymes involved. Furthermore, this guide presents detailed experimental protocols for the quantitative analysis of phosphocreatine and related metabolites, alongside methodologies for assessing creatine kinase activity. Signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms. This document aims to serve as an in-depth resource for researchers, scientists, and drug

The Pivotal Role of the Phosphocreatine Shuttle in Cellular Bioenergetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the complex landscape of cellular energy metabolism, the phosphocreatine (PCr) system is a critical regulator of adenosine triphosphate (ATP) homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, the heart, and the brain.[1] This technical guide provides a comprehensive examination of the phosphocreatine shuttle, a sophisticated mechanism for the efficient intracellular transfer of high-energy phosphates.[2] It delves into the fundamental principles of the shuttle, the critical role of creatine kinase (CK) isoenzyme compartmentation, and its function as both a temporal and spatial energy buffer.[1][3] Furthermore, this guide presents detailed experimental protocols for the quantitative analysis of the shuttle's function, alongside methodologies for assessing its key components. This document aims to serve as an in-depth resource for professionals investigating cellular metabolism and its therapeutic manipulation.[1]

Core Principles of the Phosphocreatine Shuttle

The concept of the phosphocreatine shuttle was developed to explain how cells with vast and rapidly changing energy needs, like muscle fibers, maintain a stable supply of ATP at sites of consumption, which may be distant from the sites of ATP production.[4][5] The shuttle overcomes the significant diffusion limitations of adenine nucleotides (ATP and ADP) within the densely packed cytoplasm.[2][4] The fundamental role of the PCr shuttle is twofold:

-

Temporal Energy Buffer: The phosphocreatine pool, which can be up to 10 times larger than the ATP pool, provides an immediate source for ATP regeneration during sudden increases in energy demand, such as the onset of muscle contraction.[1] This buffering action ensures that cellular ATP concentrations remain remarkably stable, preventing a drop in the free energy of ATP hydrolysis.

-

Spatial Energy Transport: Phosphocreatine and creatine (Cr) are smaller and more mobile molecules than ATP and ADP, allowing for more efficient diffusion between mitochondria and ATP-consuming locations.[2][4] This "shuttling" of high-energy phosphates is crucial for maintaining a high phosphorylation potential at the sites of ATP hydrolysis, such as myofibrillar ATPases and ion pumps.[2][6]

The core of the shuttle is the reversible reaction catalyzed by creatine kinase (CK):

PCr + MgADP + H⁺ ↔ Cr + MgATP

This reaction is near-equilibrium, allowing for rapid, bidirectional flux.[1] The direction is dictated by the relative concentrations of reactants in different subcellular compartments. In mitochondria, where ATP is abundant, the reaction favors PCr synthesis. At sites of ATP consumption, rising ADP levels shift the equilibrium to favor ATP regeneration from PCr.[4][7]

Key Components: Creatine Kinase Isoenzyme Compartmentation

The efficiency and directionality of the phosphocreatine shuttle are entirely dependent on the specific subcellular localization of different creatine kinase isoenzymes.[8] These isoenzymes are strategically placed at sites of energy production and consumption, creating a highly organized energy distribution network.[4][9]

There are four primary CK isoforms, encoded by two distinct genes, which form dimers or octamers:

-

Mitochondrial Creatine Kinase (mtCK): Localized in the mitochondrial intermembrane space, mtCK is functionally coupled to ATP synthesis via oxidative phosphorylation.[9][10] It utilizes newly synthesized ATP, transported out of the mitochondrial matrix by the adenine nucleotide translocase (ANT), to phosphorylate creatine, producing PCr.[4][11] This process generates ADP within the intermembrane space, which is immediately available to be transported back into the matrix to stimulate further ATP synthesis.[4] There are two forms of mtCK: sarcomeric mtCK (sMtCK) in muscle and ubiquitous mtCK (uMtCK) in other tissues like the brain.[4][10]

-

Cytosolic Creatine Kinase Isoforms: These isoforms are typically dimers composed of M (muscle) and/or B (brain) subunits.[10][12]

-

MM-CK: This is the predominant isoform in skeletal and cardiac muscle.[4][10] A significant fraction of MM-CK is not freely soluble but is specifically bound to structures at sites of high ATP consumption, such as the M-line of myofibrils (functionally coupled to myosin ATPase) and the sarcoplasmic reticulum (coupled to the Ca²⁺-ATPase).[9][13]

-

MB-CK: Expressed significantly in the heart muscle (25-30% of total CK), its presence in the blood is a key diagnostic marker for myocardial infarction.[10][12]

-

BB-CK: This isoform is predominantly found in the brain and smooth muscle.[10][14]

-

This strategic compartmentation ensures that energy is efficiently channeled from mitochondria to ATPases without large fluctuations in global cytosolic adenine nucleotide concentrations.[4][9]

The diagram illustrates the flow of high-energy phosphate from mitochondrial ATP production to cytosolic ATP utilization at the myofibrils. Mitochondrial CK (mtCK) uses mitochondrial ATP to generate phosphocreatine (PCr), which diffuses to the myofibrils. There, myofibrillar CK (MM-CK) uses PCr to regenerate ATP locally for muscle contraction, releasing creatine (Cr) to diffuse back to the mitochondrion.

Quantitative Aspects of the PCr System

The efficacy of the phosphocreatine shuttle is underscored by the relative concentrations of its key metabolites in tissues with high energy demands.

Table 1: Typical Metabolite Concentrations in Human Skeletal Muscle

| Metabolite | Concentration (mmol/kg wet weight) | Notes |

|---|---|---|

| Phosphocreatine (PCr) | 20 - 35 | The primary high-energy phosphate reservoir. |

| Total Creatine (tCr) | 30 - 45 | Includes both PCr and free creatine (Cr).[15] |

| ATP | 5 - 8 | Kept relatively constant, even during intense exercise. |

| Free ADP | ~0.02 | Maintained at very low levels to ensure a high free energy of ATP hydrolysis.[9] |

Data compiled from various sources.[9][15]

The kinetic properties of the CK isoenzymes are finely tuned to their specific roles within the shuttle. For instance, the apparent Michaelis-Menten constant (Km) for ADP is significantly higher for mitochondrial respiration in permeabilized cells compared to isolated mitochondria, highlighting the role of mtCK in regulating ADP access to the mitochondrial matrix.[2]

Table 2: Apparent Michaelis-Menten Constants (Km) for Respiration Stimulation

| Substrate | Isolated Mitochondria | Skinned Cardiomyocytes | Reference |

|---|---|---|---|

| ADP | 17.6 ± 1.0 μM | 250 ± 38 μM | [2] |

| Creatine | - | 5.67 ± 0.11 mM | [2] |

| ADP (in presence of 25 mM Creatine) | - | 35.6 ± 5.6 μM |[2] |

Experimental Methodologies for Studying the Shuttle

A variety of techniques are employed to investigate the function of the phosphocreatine shuttle, from non-invasive in vivo methods to manipulative ex vivo studies.

³¹P Magnetic Resonance Spectroscopy (MRS) for In Vivo Measurement of CK Flux

³¹P MRS is a powerful, non-invasive technique that allows for the quantification of phosphorus-containing metabolites (PCr, ATP) and the measurement of the forward creatine kinase reaction rate (kfor) in living tissue.[2][16]

Experimental Protocol: Saturation Transfer ³¹P-MRS

-

Subject Preparation: The subject is positioned within the MRI scanner to place the tissue of interest (e.g., heart or skeletal muscle) within the sensitive volume of a dual-tuned ¹H/³¹P surface coil.[2]

-

Data Acquisition:

-

Causality and Self-Validation: The transfer of magnetization from the saturated γ-ATP pool to the PCr pool via the CK reaction causes a quantifiable decrease in the PCr signal intensity.[2] The magnitude of this decrease is directly proportional to the forward CK flux. The stability of the ATP peaks between the control and saturated scans validates that the saturation pulse is selective and not causing widespread signal loss.

-

Data Analysis:

-

The areas of the PCr and γ-ATP peaks are quantified in both control (M₀) and saturated (Mₛ) spectra.

-

The forward rate constant (kfor) is calculated using the equation: kfor = ([M₀_PCr - Mₛ_PCr] / M₀_PCr) / T₁ₐₚₚ, where T₁ₐₚₚ is the apparent spin-lattice relaxation time of PCr measured in the presence of saturation.

-

CK flux (μmol/g/s) is then calculated as the product of kfor and the tissue concentration of PCr.[2]

-

This workflow outlines the key steps for non-invasively measuring creatine kinase flux in vivo, from subject preparation to final data analysis.

High-Resolution Respirometry of Permeabilized Fibers

This ex vivo technique assesses mitochondrial function in a near-physiological context.[8] By permeabilizing the cell membrane (e.g., with saponin), the mitochondria remain intact within their cellular architecture, allowing researchers to probe the functional coupling between mtCK and oxidative phosphorylation.[8][17]

Experimental Protocol: Respirometry to Assess mtCK Coupling

-

Sample Preparation:

-

Obtain fresh tissue biopsies (e.g., skeletal muscle).

-

Mechanically separate the tissue into small fiber bundles in a relaxing buffer (e.g., BIOPS).

-

Permeabilize the fibers with a mild detergent like saponin (e.g., 50 µg/mL for 30 min) to selectively perforate the sarcolemma while leaving mitochondrial membranes intact. Wash thoroughly to remove saponin and cytosolic components like ADP.

-

-

Respirometry:

-

Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add a mitochondrial respiration medium (e.g., MiR05) at 37°C.[8]

-

Add a permeabilized fiber bundle to the chamber and allow the signal to stabilize, measuring LEAK respiration (state 4-like).

-

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Step 1 (Baseline): Add substrates for Complex I (e.g., pyruvate & malate) or Complex II (e.g., succinate).[8]

-

Step 2 (Test Condition 1 - No Shuttle): Perform a cumulative titration of ADP (e.g., 25 to 2500 µM) to determine the apparent Km for ADP in the absence of creatine. This measures the efficiency of direct adenine nucleotide diffusion to the mitochondria.[8]

-

Step 3 (Test Condition 2 - Shuttle Active): In a parallel experiment, add 20 mM creatine to the medium before the ADP titration.[17]

-

-

Causality and Self-Validation: In the presence of creatine, mtCK is activated. It locally converts ATP (produced by oxidative phosphorylation) and creatine into PCr and ADP, effectively amplifying the ADP signal within the intermembrane space. This functional coupling dramatically increases the sensitivity of mitochondrial respiration to low, externally added concentrations of ADP. Therefore, a significant leftward shift in the ADP titration curve (a lower apparent Km for ADP) in the presence of creatine provides a robust, quantitative measure of efficient phosphocreatine shuttle function.[8][17] A final addition of cytochrome c is used to test the integrity of the outer mitochondrial membrane; a minimal increase in respiration validates the quality of the fiber preparation.[8]

This diagram shows the parallel workflow for testing mitochondrial sensitivity to ADP with and without creatine to assess the functionality of the phosphocreatine shuttle.

Biochemical Assays for Metabolite Quantification

Quantifying the absolute levels of ATP, PCr, and Cr in tissue extracts provides a static snapshot of the cell's energy state.

Experimental Protocol: Luminometric Metabolite Assay

-

Sample Preparation: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. Pulverize the frozen tissue and extract with an ice-cold solution (e.g., perchloric acid) to precipitate proteins and stabilize nucleotides. Neutralize the extract (e.g., with potassium bicarbonate).

-

ATP Measurement: ATP is measured directly using the firefly luciferase/luciferin reaction, where light emission is proportional to the ATP concentration.[18]

-

PCr Measurement:

-

First, any endogenous ATP in the extract is destroyed (e.g., using hexokinase and glucose).

-

PCr is then converted to ATP by adding excess ADP and creatine kinase.

-

The newly formed ATP is then quantified using the luciferase assay as described above.[18] The resulting signal is directly proportional to the initial PCr concentration.

-

-

Total Creatine (tCr) Measurement:

-

Creatine in the extract is first quantitatively converted to PCr using a large excess of ATP and creatine kinase.

-

All remaining ATP (the initial excess plus any endogenous ATP) is then converted to ADP (e.g., using glycerol kinase and glycerol).

-

Finally, the total PCr pool is reacted with ADP to form ATP, which is then measured by luminometry.[18] This provides the concentration of total creatine. Free creatine can be calculated by subtracting the PCr value from the tCr value.

-

-

Self-Validation: The use of internal standards (spiking known amounts of ATP, PCr, and Cr into parallel samples) is critical to control for potential matrix effects in the extract and validate the accuracy and recovery of the assay.

Clinical and Therapeutic Relevance

Impairment of the phosphocreatine shuttle is a key feature of several pathologies characterized by bioenergetic dysfunction.

-

Heart Failure: In the failing heart, the PCr/ATP ratio is significantly decreased, and CK flux is impaired.[16] This energetic deficit contributes to contractile dysfunction and is a strong predictor of mortality. Strategies aimed at enhancing the function of the shuttle are being explored as potential therapies.[16]

-

Neurodegenerative Diseases: Bioenergetic failure is implicated in diseases like Huntington's, Parkinson's, and in acute brain injury.[16][19] The brain is highly dependent on the PCr shuttle, and modulating CK activity or creatine levels may offer neuroprotective effects.[16][19]

-

Cancer: Some rapidly proliferating cancer cells upregulate the creatine kinase system to meet their high energy demands.[16] Consequently, the inhibition of creatine kinase is being investigated as a potential anti-cancer strategy.[16]

Conclusion

The phosphocreatine shuttle is far more than a simple energy reservoir; it is a highly sophisticated and spatially organized network for energy distribution that is fundamental to the function of high-energy demand tissues.[2][4] Its operation relies on the precise subcellular compartmentation of creatine kinase isoenzymes, which functionally couple ATP production in mitochondria to ATP consumption throughout the cell.[8][9] A deeper understanding of the shuttle's regulation and its dysfunction in disease, facilitated by the robust experimental techniques outlined in this guide, is crucial for the development of novel therapeutic strategies aimed at restoring energetic homeostasis in a variety of critical illnesses.[2]

References

- Wikipedia.

- BenchChem. The Phosphocreatine Shuttle: An In-Depth Technical Guide to Cardiac Bioenergetics.

- BenchChem. The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: An In-depth Technical Guide.

- BenchChem. The Phosphocreatine Shuttle: An In-Depth Technical Guide to its Core Mechanism and Kinetics.

-

de Lira, C. A. B., et al. (2013). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo). [Link]

- ResearchGate. Phosphocreatine shuttle system.

- BenchChem.

-

PubMed Central. Three-dimensional network of creatine metabolism: From intracellular energy shuttle to systemic metabolic regulatory switch. [Link]

- Wikipedia.

- ResearchGate. The CK-phosphocreatine shuttle: PCr/Cr for intra-cellular energy...

-

Ronner, P., et al. (1999). Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP. Analytical Biochemistry. [Link]

-

Bessman, S. P., & Geiger, P. J. (1981). Transport of energy in muscle: the phosphorylcreatine shuttle. Science. [Link]

- MedlinePlus.

- Diagnostiki Athinon. Creatine Kinase (CK), Isoenzyme Electrophoresis.

-

Perry, C. G. R., et al. (2016). Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle. The Journal of Physiology. [Link]

-

Wallimann, T., et al. (1977). Localization of creatine kinase isoenzymes in myofibrils. I. Chicken skeletal muscle. The Journal of Cell Biology. [Link]

-

Chida, K., et al. (1990). Regulation of creatine phosphokinase B activity by protein kinase C. The Journal of Biological Chemistry. [Link]

-

Walker, H. K., et al. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Butterworths. [Link]

-

Hubley, M. J., et al. (2012). High-energy phosphate transfer in human muscle: diffusion of phosphocreatine. American Journal of Physiology-Cell Physiology. [Link]

-

Apple, F. S., & Tesch, P. A. (1989). Role of creatine kinase isoenzymes on muscular and cardiorespiratory endurance: genetic and molecular evidence. Sports Medicine. [Link]

-

Wallimann, T., et al. (2011). The creatine kinase system and pleiotropic effects of creatine. Amino Acids. [Link]

-

ResearchGate. The creatine kinase (CK)/phosphocreatine (PCr) system. Isoenzymes of CK... [Link]

-

Constantinides, C., et al. (2016). Phosphocreatine as an energy source for actin cytoskeletal rearrangements during myoblast fusion. Journal of Biological Chemistry. [Link]

-

Naseem, U., & N. Kumar, K. S. (2023). Creatine Phosphokinase. StatPearls. [Link]

-

eClinpath. Creatine kinase. [Link]

-

Meyer, R. A., et al. (1984). A simple analysis of the "phosphocreatine shuttle". American Journal of Physiology-Cell Physiology. [Link]

- BenchChem. Application Notes & Protocols: Quantifying Phosphocreatine Levels Using Nuclear Magnetic Resonance.

-

ResearchGate. Transport of Energy in Muscle: The Phosphorylcreatine Shuttle. [Link]

-

Cai, K., et al. (2023). Simultaneous creatine and phosphocreatine mapping of skeletal muscle by CEST MRI at 3T. Magnetic Resonance in Medicine. [Link]

-

ResearchGate. Resolution of Creatine and Phosphocreatine H Signals in Isolated Human Skeletal Muscle using HR-MAS H NMR. [Link]

-

de Groof, A. J., et al. (2001). Presence of (phospho)creatine in developing and adult skeletal muscle of mice without mitochondrial and cytosolic muscle creatine kinase isoforms. The Journal of Physiology. [Link]

-

Chen, S. F., et al. (2021). (Phospho)creatine: the reserve and merry-go-round of brain energetics. Neural Regeneration Research. [Link]

-

Forbes, S. C., et al. (2022). Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review. Nutrients. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Role of creatine kinase isoenzymes on muscular and cardiorespiratory endurance: genetic and molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transport of energy in muscle: the phosphorylcreatine shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Creatine kinase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Localization of creatine kinase isoenzymes in myofibrils. I. Chicken skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creatine Kinase (CK), Isoenzyme Electrophoresis - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 15. Presence of (phospho)creatine in developing and adult skeletal muscle of mice without mitochondrial and cytosolic muscle creatine kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (Phospho)creatine: the reserve and merry-go-round of brain energetics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Cell's High-Energy Phosphate Currency Exchange

An In-Depth Technical Guide to the Creatine Kinase/Phosphocreatine System: From Cellular Bioenergetics to Therapeutic Target

In the intricate economy of cellular bioenergetics, adenosine triphosphate (ATP) is the universal currency. However, in tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain, the standing pool of ATP is remarkably small, sufficient to last only seconds during intense activity.[1] This necessitates a robust and highly responsive system to buffer ATP levels and transport energy from sites of production to sites of consumption. The creatine kinase (CK)/phosphocreatine (PCr) system serves as this critical bioenergetic backbone.[2][3] It functions as a high-capacity, rapidly reversible energy reservoir, ensuring that cellular ATP concentrations are maintained in the face of sudden and dramatic increases in energy expenditure.[4] This guide provides a detailed exploration of the CK/PCr system, from its core biochemical principles and isoenzymatic diversity to its clinical significance and emerging role as a target for drug development.

The Core Reaction: A Reversible Phosphoryl Transfer

The cornerstone of the system is the reversible reaction catalyzed by creatine kinase (EC 2.7.3.2).[5] CK facilitates the transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine (PCr) and adenosine diphosphate (ADP).[2][4]

Creatine + ATP ↔ Phosphocreatine + ADP + H+

This reaction is central to cellular energy homeostasis.[2] During periods of low energy demand, when ATP is plentiful from oxidative phosphorylation or glycolysis, the reaction proceeds in the forward direction, "charging" the PCr pool. When energy demand spikes, the reaction reverses, utilizing the high-energy phosphate bond of PCr to rapidly regenerate ATP from ADP at the precise locations of consumption.[6] This function as a temporal energy buffer is the system's most recognized role.[7]

Caption: The Phosphocreatine (PCr) Shuttle energy transfer circuit.

Clinical and Diagnostic Significance

The tissue-specific expression of CK isoenzymes makes serum CK levels a powerful diagnostic tool. [8]When tissues like the heart or skeletal muscle are damaged, their intracellular contents, including CK, leak into the bloodstream. [9][10]A total CK test measures the overall amount of creatine kinase in the blood, while more specific isoenzyme tests can pinpoint the source of the damage. [11][12]

| Analyte | Clinical Condition | Typical Finding | Rationale & Causality |

|---|---|---|---|

| Total CK | Rhabdomyolysis | Markedly elevated (>5,000 IU/L, often >100,000 IU/L) [2] | Severe breakdown of skeletal muscle releases massive amounts of CK-MM into circulation. [11] |

| Total CK | Muscular Dystrophy | Chronically elevated | Ongoing muscle degeneration and membrane leakage lead to a persistent release of CK-MM. [11] |

| CK-MB | Acute Myocardial Infarction (AMI) | Elevated (>5% of total CK, or elevated mass) [2] | Damage to cardiomyocytes releases CK-MB. While largely replaced by troponin, it remains a useful marker. [10] |

| CK-BB | Stroke, Brain Injury | Elevated | Damage to brain tissue releases CK-BB, though its clinical use is less common due to the blood-brain barrier. [9]|

Table 2: Clinical Interpretation of Serum Creatine Kinase Levels. It is crucial to note that reference ranges for "normal" CK levels vary significantly based on muscle mass, sex, race, and physical activity. [2]

Methodologies for Studying the CK/PCr System

Investigating the CK/PCr system requires robust and validated methodologies. The choice of assay depends on the research question, whether it's determining enzyme kinetics, assessing tissue damage, or analyzing isoenzyme profiles.

Experimental Protocol 1: Spectrophotometric Assay of CK Activity

This is the most common method for quantifying total CK activity, relying on a series of coupled enzymatic reactions that result in a change in absorbance of NADH, which can be measured at 340 nm.

Principle: The regeneration of ATP by CK is coupled to the phosphorylation of glucose by hexokinase (HK) and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PD). The rate of NADPH formation is directly proportional to the CK activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction cocktail containing:

-

Buffer (e.g., Imidazole-acetate buffer, pH 6.7)

-

Phosphocreatine (substrate)

-

ADP (substrate)

-

Glucose

-

NADP+

-

Magnesium Acetate (cofactor)

-

Hexokinase (coupling enzyme)

-

G6PD (coupling enzyme)

-

AMP and Diadenosine pentaphosphate (to inhibit adenylate kinase)

-

-

Sample Preparation: Prepare serum or tissue homogenate samples. Ensure samples are properly diluted to fall within the linear range of the assay.

-

Reaction Initiation: Pre-warm the reaction cocktail and sample to the desired temperature (typically 37°C). Add the sample to the cocktail to initiate the reaction.

-

Spectrophotometric Measurement: Immediately place the reaction mixture in a spectrophotometer set to 340 nm.

-

Data Acquisition: Record the change in absorbance over time (e.g., for 2-5 minutes). The rate of increase in absorbance (ΔA/min) is used to calculate enzyme activity.

-

Calculation: CK Activity (U/L) = (ΔA/min * Total Volume) / (Molar Extinction Coefficient of NADPH * Sample Volume * Light Path Length).

Experimental Protocol 2: CK Isoenzyme Analysis by Electrophoresis

This method separates the CK isoenzymes based on their different electrical charges, allowing for their relative quantification.

Principle: At an alkaline pH, the CK isoenzymes carry different net negative charges (BB > MB > MM). When subjected to an electric field on a support medium like agarose gel, they migrate towards the anode at different rates.

Step-by-Step Methodology:

-

Sample Application: Apply a small volume of the patient's serum to a designated well in an agarose gel.

-

Electrophoresis: Place the gel in an electrophoresis chamber containing an alkaline buffer and apply a constant voltage for a specified time (e.g., 20-30 minutes).

-

Enzyme Reaction/Staining: After separation, overlay the gel with a reaction mixture similar to the spectrophotometric assay but containing a fluorescent indicator for NADPH.

-

Visualization: Incubate the gel at 37°C. The locations of CK activity will appear as fluorescent bands under UV light.

-

Quantification: Use a densitometer to scan the gel and quantify the fluorescence intensity of each band (MM, MB, BB), expressing each as a percentage of the total activity.

Caption: A generalized workflow for the clinical analysis of Creatine Kinase.

The CK/PCr System as a Therapeutic Target

Given its central role in the bioenergetics of high-energy tissues, the CK/PCr system is an attractive target for therapeutic intervention, particularly in diseases characterized by energy deficits. [1][13]

-

Cardioprotection: In myocardial ischemia-reperfusion injury, the heart muscle undergoes a severe energy crisis. [1]Augmenting the CK system, either by increasing myocardial creatine levels or by overexpressing specific CK isoforms, has shown robust cardioprotective effects in preclinical models. [13][14]The rationale is that bolstering this system enhances the heart's ability to withstand the energetic stress of ischemia and reperfusion, thereby reducing tissue damage. [1]* Neurodegenerative Diseases: The brain has exceptionally high energy demands, and mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Stabilizing mitochondrial function is a key therapeutic goal. Mi-CK has been shown to protect against mitochondrial permeability transition pore opening, a key event in cell death. [15][16]This provides a strong rationale for investigating creatine supplementation as a neuroprotective strategy.

-

Oncology: The bioenergetic profile of cancer cells is often rewired to support rapid proliferation. The CK system is pivotal in supporting this growth and metastasis, making its inhibition a potential therapeutic strategy. [17]Research is ongoing into inhibitors of the creatine transporter (SLC6A8) and direct inhibitors of CK enzymes to disrupt the energy supply of cancer cells. [17]

Conclusion

The creatine kinase/phosphocreatine system is far more than a simple energy buffer. It is a highly sophisticated and compartmentalized network that is fundamental to the function and survival of tissues with high energy turnover. Its isoenzymatic diversity allows for the elegant "shuttle" mechanism that bridges the gap between mitochondrial energy production and cytosolic energy consumption. For researchers and drug developers, a deep understanding of this system is paramount. Its role as a sensitive biomarker of tissue injury is well-established, and its emerging status as a druggable target in cardiovascular disease, neurodegeneration, and oncology presents exciting new frontiers for therapeutic innovation.

References

-

A. A. W. M. van de Leur, & T. M. C. C. M. D. W. (2023). Creatine Phosphokinase. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia contributors. (2023). Creatine kinase. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Creatine phosphate shuttle. Wikipedia. [Link]

-

Lygate, C. A., Bohl, S., & Neubauer, S. (2018). The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. Biochemical Society Transactions, 46(5), 1137-1145. [Link]

-

Bessman, S. P., & Geiger, P. J. (1981). Transport of energy in muscle: the phosphorylcreatine shuttle. Science, 211(4481), 448-452. [Link]

-

Meyer, R. A., Sweeney, H. L., & Kushmerick, M. J. (1984). A simple analysis of the "phosphocreatine shuttle". American Journal of Physiology-Cell Physiology, 246(3), C365-C377. [Link]

-

Harlo. (n.d.). Phosphorylation: Creatine's Contribution to ATP Regeneration in Muscle Cells. Drink Harlo. [Link]

-

Wallimann, T., Wyss, M., Brdiczka, D., Nicolay, K., & Eppenberger, H. M. (1992). Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis. The Biochemical journal, 281(Pt 1), 21–40. [Link]

-

Abdollahzadeh, M., Ghodsi, R., Taherzadeh, Z., & Hatamipour, M. (2023). Targeting Creatine and Creatine Kinase in Cancer: Exploring Potential Therapeutic Strategies. Association for Creatine Deficiencies. [Link]

-

Cleveland Clinic. (2022, April 11). Creatine Kinase (CK): What It Is, Purpose & Procedure. [Link]

-

Berton, R., Lollo, P. C. B., & Voltarelli, F. A. (2016). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Journal of Human Sport and Exercise, 11(1). [Link]

-

MedlinePlus. (2023, October 25). Creatine Kinase (CK). [Link]

-

Kanemitsu, F., & Okigaki, T. (1999). [Creatine kinase and its isozymes]. Nihon rinsho. Japanese journal of clinical medicine, 57 Suppl, 368–371. [Link]

-

Lygate, C. (2018). The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. ResearchGate. [Link]

-

Kanemitsu, F. (1999). Creatine kinase and its isozymes. ResearchGate. [Link]

-

Lygate, C. (2018). The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. Semantic Scholar. [Link]

-

Schlattner, U., Tokarska-Schlattner, M., & Wallimann, T. (2006). Some new aspects of creatine kinase (CK): compartmentation, structure, function and regulation for cellular and mitochondrial bioenergetics and physiology. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1762(2), 164-180. [Link]

-

Jynge, P., Hearse, D. J., & Braimbridge, M. V. (1976). Creatine kinase isoenzyme patterns in human tissue obtained at surgery. Clinical chemistry, 22(2), 173–175. [Link]

-

Lygate, C. A., Bohl, S., & Neubauer, S. (2018). The creatine kinase system as a therapeutic target for myocardial ischaemia-reperfusion injury. PubMed. [Link]

-

ResearchGate. (n.d.). Phosphocreatine shuttle system. ResearchGate. [Link]

-

Coolen, R. B., Pragay, D. A., Nosanchuk, J. S., & Belding, R. (1979). Creatine kinase activity and isoenzyme pattern in various normal tissues and neoplasms. Clinical Chemistry, 25(7), 1317-1318. [Link]

-

Medsimplified. (2025, March 8). Creatine Kinase (CK) Enzyme ; Definition, Types, Application in Diagnosis [Video]. YouTube. [Link]

-

Pathology Tests Explained. (2025, March 26). CK (Creatine kinase). [Link]

-

Top Doctors. (2024, February 7). Creatine Kinase (CK): what it is, symptoms and treatment. [Link]

-

Schlattner, U. (2006). Some new aspects of creatine kinase (CK): compartmentation, structure, function and regulation for cellular and mitochondrial bioenergetics and physiology. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Phosphocreatine. Wikipedia. [Link]

-

Wallimann, T. (1994). Bioenergetics. Dissecting the role of creatine kinase. Current biology, 4(1), 42–46. [Link]

Sources

- 1. The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drinkharlo.com [drinkharlo.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 7. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Creatine kinase and its isozymes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. CK (Creatine kinase) | Pathology Tests Explained [pathologytestsexplained.org.au]

- 11. Creatine Kinase: MedlinePlus Medical Test [medlineplus.gov]

- 12. youtube.com [youtube.com]

- 13. The creatine kinase system as a therapeutic target for myocardial ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Some new aspects of creatine kinase (CK): compartmentation, structure, function and regulation for cellular and mitochondrial bioenergetics and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]

The Phosphocreatine Shuttle: A Linchpin of Neuronal Bioenergetics and Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the metabolically demanding landscape of the central nervous system, the phosphocreatine (PCr)/creatine kinase (CK) system emerges as a critical regulator of cellular energy homeostasis. This technical guide provides a comprehensive exploration of the biological significance of phosphocreatine in neuronal tissue. Moving beyond a simple energy reservoir paradigm, we delve into the intricate mechanisms of the phosphocreatine shuttle, its role as a temporal and spatial ATP buffer, and its profound implications for neurotransmission, synaptic plasticity, and neuroprotection. This document is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the PCr system, from its core biochemical principles to its potential as a therapeutic target in a range of neurological disorders. We will dissect key experimental methodologies for the quantitative assessment of phosphocreatine and creatine kinase activity, providing detailed protocols and visual workflows to facilitate robust and reproducible research in this burgeoning field.

The Creatine/Phosphocreatine System: The Cell's High-Energy Phosphate Currency Exchange

The brain, despite constituting only about 2% of the body's mass, consumes a disproportionate 20% of the body's total resting energy.[1] This immense energy demand is largely driven by the continuous activity of neurons, which require a constant supply of adenosine triphosphate (ATP) to maintain ion gradients, facilitate neurotransmitter release, and support other vital cellular processes.[1][2] The phosphocreatine/creatine kinase (PCr/CK) system acts as a crucial immediate energy reserve and transport mechanism to meet these fluctuating energy needs.[3][4]

At its core, the system involves the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr), a reaction catalyzed by the enzyme creatine kinase (CK).[3][5]

ADP + PCr ↔ ATP + Cr [6]

This simple equilibrium belies a highly sophisticated system for maintaining cellular energy homeostasis. PCr serves as a rapidly mobilizable reservoir of high-energy phosphates, capable of regenerating ATP from ADP at a rate significantly faster than oxidative phosphorylation or glycolysis.[6] This rapid buffering capacity is essential for sustaining neuronal function during periods of high metabolic demand, such as during intense synaptic activity or in pathological states like ischemia.[7][8]

The Phosphocreatine Shuttle: A Spatially Organized Energy Distribution Network

The concept of the "phosphocreatine shuttle" describes the intracellular energy transport system facilitated by the spatially distinct isoforms of creatine kinase.[3][9][10] This shuttle efficiently transfers high-energy phosphate from the mitochondria, the primary sites of ATP production, to subcellular locations with high ATP consumption, such as the plasma membrane for ion pumping and synaptic vesicles for neurotransmitter release.[3]

The key players in this shuttle are:

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK utilizes newly synthesized ATP from oxidative phosphorylation to convert creatine into phosphocreatine.[3][6] The resulting ADP is immediately available to stimulate further mitochondrial respiration, thus tightly coupling ATP production to cellular energy demand.[6]

-

Cytosolic Creatine Kinase Isoforms: These include the brain-type (BB-CK) and muscle-type (MM-CK) isoforms.[5][11] BB-CK is predominantly found in the brain.[5][11] These cytosolic enzymes are often localized at sites of high ATP utilization, where they catalyze the reverse reaction, transferring the phosphate group from PCr back to ADP to regenerate ATP locally.[3]

This elegant system ensures that ATP levels are maintained precisely where and when they are needed, preventing localized energy deficits that could compromise neuronal function.

Figure 1: The Phosphocreatine Shuttle in Neurons. This diagram illustrates the flow of high-energy phosphate from the mitochondria to sites of ATP utilization in the cytosol, mediated by mitochondrial and cytosolic creatine kinase isoforms.

Phosphocreatine in Neuronal Function: Beyond a Simple Energy Buffer

The role of phosphocreatine in neurons extends far beyond simply replenishing ATP. It is intimately involved in several key aspects of neuronal function:

Temporal and Spatial Buffering of ATP

Neurons experience rapid and localized fluctuations in energy demand.[12] Synaptic transmission, for instance, is an energetically expensive process that requires a substantial amount of ATP for neurotransmitter synthesis, packaging, and reuptake, as well as for the restoration of ion gradients across the neuronal membrane.[2] The PCr/CK system acts as a powerful temporal buffer, immediately providing ATP during these transient spikes in energy demand, thus preventing a drop in the ATP/ADP ratio that could impair cellular function.[4][13]

Spatially, the phosphocreatine shuttle ensures that ATP is delivered to the specific subcellular compartments where it is most needed, such as the presynaptic terminal and the postsynaptic density.[9] This targeted energy delivery is crucial for maintaining the fidelity of synaptic transmission and supporting synaptic plasticity.

Neurotransmission and Synaptic Plasticity

The maintenance of ion gradients by Na+/K+-ATPases is a major consumer of neuronal ATP.[14] The PCr/CK system is critical for providing the ATP necessary to power these pumps, thereby ensuring proper neuronal excitability and synaptic transmission. Furthermore, creatine itself has been suggested to act as a neuromodulator, potentially influencing neurotransmitter systems, including GABAergic and glutamatergic pathways.[14][15]

Emerging evidence also suggests a role for the PCr/CK system in synaptic plasticity, the cellular basis of learning and memory. Deficiencies in creatine kinase isoforms have been shown to impair spatial learning and affect the structural integrity of synapses in animal models.[16]

The Neuroprotective Role of Phosphocreatine

A growing body of evidence highlights the significant neuroprotective properties of phosphocreatine.[7][8][17][18] Its ability to rapidly regenerate ATP is particularly crucial in pathological conditions characterized by energy failure, such as cerebral ischemia and excitotoxicity.[7][19]

Ischemia and Hypoxia

During cerebral ischemia or hypoxia, the supply of oxygen and glucose to the brain is compromised, leading to a rapid decline in ATP levels.[7][19] This energy failure triggers a cascade of detrimental events, including ion pump failure, depolarization, excitotoxicity, and ultimately, neuronal death. Pre-treatment with phosphocreatine has been shown to be neuroprotective in animal models of focal cerebral ischemia-reperfusion injury.[8][19] By providing an alternative source of high-energy phosphate, PCr can help to maintain ATP levels, delay anoxic depolarization, and reduce the extent of neuronal damage.[7][19]

Excitotoxicity

Glutamate excitotoxicity, a common pathway of neuronal injury in many neurological disorders, is characterized by excessive activation of glutamate receptors, leading to a massive influx of Ca2+ and subsequent neuronal damage. This process is highly energy-dependent. Studies have shown that phosphocreatine can protect neurons from glutamate-induced excitotoxicity.[17][18] This protection is likely mediated by the enhancement of cytoplasmic high-energy phosphates, which helps to maintain ion homeostasis and prevent the downstream consequences of excessive Ca2+ entry.[17][18]

Phosphocreatine and Neurological Disorders: A Common Thread of Energy Dysregulation

Given the central role of the PCr/CK system in neuronal bioenergetics, it is not surprising that alterations in this system have been implicated in a variety of neurological disorders.[12]

| Neurological Disorder | Implication of the PCr/CK System | Key Findings |

| Alzheimer's Disease | Altered energy metabolism and creatine kinase activity.[20][21] | Increased phosphocreatine levels in early-stage AD, potentially as a compensatory mechanism.[21] Reduced creatine kinase activity has also been reported.[22] |

| Parkinson's Disease | Impaired mitochondrial function and energy deficits in dopaminergic neurons.[12][22] | Creatine supplementation has shown some promise in animal models by protecting dopaminergic neurons.[1] |

| Huntington's Disease | Bioenergetic defects are a key feature of the disease.[22] | Creatine supplementation has demonstrated therapeutic potential in preclinical models.[22] |

| Amyotrophic Lateral Sclerosis (ALS) | Mitochondrial dysfunction and impaired ATP production in motor neurons.[22] | Creatine supplementation has been investigated as a potential therapy to support motor neuron energy metabolism.[22] |

| Traumatic Brain Injury (TBI) | Acute energy crisis and subsequent metabolic dysfunction. | Creatine supplementation is being explored for its potential to mitigate the metabolic consequences of TBI.[1] |

| Epilepsy | Increased energy demand during seizures.[12] | The PCr/CK system is crucial for buffering the high energy demands of hyperactive neurons.[12] |

Experimental Methodologies for Studying Phosphocreatine in Neuronal Tissue

The investigation of the PCr/CK system in neuronal tissue requires specialized techniques for the accurate quantification of phosphocreatine and the assessment of creatine kinase activity.

In Vivo Measurement of Phosphocreatine: 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS)

31P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including phosphocreatine, ATP, and inorganic phosphate (Pi), in the brain.[21][23]

Experimental Protocol: In Vivo 31P-MRS of the Human Brain

-

Subject Preparation: The subject is positioned comfortably in the MRI scanner. A dual-tuned 1H/31P head coil is used for signal transmission and reception.

-

Localization: A region of interest (ROI) within the brain (e.g., hippocampus, cortex) is selected using anatomical 1H MRI images.

-

Data Acquisition: A localized 31P-MRS sequence, such as ISIS (Image-Selected In vivo Spectroscopy) or CSI (Chemical Shift Imaging), is employed to acquire the 31P spectrum from the ROI.

-

Spectral Processing: The raw data is processed using specialized software to perform Fourier transformation, phase correction, and baseline correction.

-

Quantification: The areas under the phosphocreatine, ATP (typically the γ-ATP peak), and Pi peaks are integrated. Absolute concentrations can be determined using an external reference or by referencing to an internal standard like the total ATP signal.[24]

Figure 2: Workflow for In Vivo 31P-MRS. This diagram outlines the key steps involved in the non-invasive measurement of phosphocreatine and other high-energy phosphates in the brain.

Emerging Techniques: Chemical Exchange Saturation Transfer (CEST) MRI

CEST MRI is a novel MRI contrast mechanism that allows for the indirect detection of low-concentration metabolites with exchangeable protons, such as creatine and phosphocreatine.[25][26] This technique offers the potential for higher spatial resolution mapping of these metabolites compared to traditional MRS methods.[25]

Ex Vivo Analysis of Phosphocreatine and Creatine

For more detailed biochemical analysis, brain tissue can be rapidly extracted and analyzed ex vivo.

Experimental Protocol: HPLC Analysis of Creatine and Phosphocreatine in Brain Tissue

-

Tissue Extraction: Brain tissue is rapidly dissected and immediately freeze-clamped in liquid nitrogen to halt metabolic activity.

-

Homogenization: The frozen tissue is homogenized in a cold acidic solution (e.g., perchloric acid) to precipitate proteins and extract the metabolites.

-

Neutralization and Centrifugation: The homogenate is neutralized and centrifuged to remove the protein pellet.

-

HPLC Analysis: The supernatant containing the metabolites is injected into a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., ion-exchange) and a UV detector.

-

Quantification: The concentrations of creatine and phosphocreatine are determined by comparing the peak areas to those of known standards.

Measurement of Creatine Kinase Activity

Creatine kinase activity can be measured in brain homogenates using a spectrophotometric assay. The assay couples the production of ATP from phosphocreatine and ADP to a series of enzymatic reactions that ultimately result in the reduction of NADP+ to NADPH, which can be monitored by the change in absorbance at 340 nm.

Future Directions and Therapeutic Implications

The critical role of the phosphocreatine/creatine kinase system in neuronal bioenergetics and its implication in a wide range of neurological disorders make it an attractive target for therapeutic intervention. Creatine supplementation has been widely investigated for its potential neuroprotective effects.[1][16][22] While results from clinical trials have been mixed, further research into optimizing dosing, timing, and delivery methods, particularly strategies to enhance creatine uptake across the blood-brain barrier, is warranted.[7][15]

Furthermore, the development of novel therapeutic strategies aimed at modulating creatine kinase activity or enhancing the efficiency of the phosphocreatine shuttle could hold promise for the treatment of diseases characterized by energy deficits. A deeper understanding of the intricate regulation of the PCr/CK system in both health and disease will be crucial for unlocking its full therapeutic potential.

Conclusion

Phosphocreatine is far more than a simple energy store in neuronal tissue. It is a key component of a sophisticated energy buffering and transport system that is essential for maintaining neuronal function, supporting synaptic transmission, and protecting against a variety of insults. The growing appreciation of the central role of bioenergetic dysfunction in neurological disorders has brought the phosphocreatine/creatine kinase system to the forefront of neuroscience research. Continued investigation into the intricacies of this system, aided by advanced methodologies for its study, will undoubtedly pave the way for novel therapeutic strategies aimed at preserving brain health and combating neurological disease.

References

- Neuroprotective Effect of Phosphocreatine on Focal Cerebral Ischemia-Reperfusion Injury. Hindawi.

- On the mechanisms of neuroprotection by creatine and phosphocre

- Role of creatine and phosphocreatine in neuronal protection

- Neuroprotective effect of phosphocreatine on focal cerebral ischemia-reperfusion injury. Europe PMC.

- On the mechanisms of neuroprotection by creatine and phosphocreatine.

- (Phospho)creatine: the reserve and merry-go-round of brain energetics. PMC - NIH.

- Role of Creatine Kinase in Neurological Disorders. Sprint Diagnostics.

- Functional aspects of cre

- Compartmentation of brain-type creatine kinase and ubiquitous mitochondrial creatine kinase in neurons: evidence for a creatine phosphate energy shuttle in adult r

- Creatine Kinase (CK): What It Is, Purpose & Procedure. Cleveland Clinic.

- The Phosphocreatine Shuttle: An In-Depth Technical Guide to its Core Mechanism and Kinetics. Benchchem.

- Phosphocre

- Common supplement has now fully convinced scientists it also boosts brain and heart function. Earth.com.

- Association of creatine kinase with Alzheimer's disease pathology: A cross-sectional study.

- Functional Aspects of Creatine Kinase in Brain.

- A creatine efflux transporter in oligodendrocytes. PMC - PubMed Central - NIH.

- Role of creatine and phosphocreatine in neuronal protection from anoxic and ischemic damage.

- The Neuroscience of Cre

- Creatine Activity as a Neuromodul

- Role of the creatine/phosphocreatine system in the regulation of mitochondrial respiration.

- Creatine phosph

- Glycolytic Feedback versus Creatine Phosphate Buffering of ATP in...

- Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegener

- Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review. NIH.

- Altered brain high-energy phosphate metabolism in mild Alzheimer's disease: A 3-dimensional 31P MR spectroscopic imaging study. NIH.

- The potential role of creatine supplementation in neurodegener

- Quantitative (31)

- How phosphocreatine buffers cyclic changes in

- High-resolution Phosphocreatine and Creatine Mapping of Human Muscle and Brain. TrialX.

- Simultaneous creatine and phosphocreatine mapping of skeletal muscle by CEST MRI at 3T.

- Effects of Creatine Supplementation on Brain Function and Health. PMC - PubMed Central.

- The contribution of phosphocreatine to buffering within the cell as...

- Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR. PubMed Central.

Sources

- 1. Effects of Creatine Supplementation on Brain Function and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. (Phospho)creatine: the reserve and merry-go-round of brain energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of creatine and phosphocreatine in neuronal protection from anoxic and ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of phosphocreatine on focal cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compartmentation of brain-type creatine kinase and ubiquitous mitochondrial creatine kinase in neurons: evidence for a creatine phosphate energy shuttle in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 11. Functional aspects of creatine kinase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Creatine Kinase in Neurological Disorders |Sprint Diagnostics [sprintdiagnostics.in]

- 13. How phosphocreatine buffers cyclic changes in ATP demand in working muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creatine Activity as a Neuromodulator in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Common supplement shown in lab trials to also boost brain function - Earth.com [earth.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. On the mechanisms of neuroprotection by creatine and phosphocreatine - PubMed [pubmed.ncbi.nlm.nih.gov]